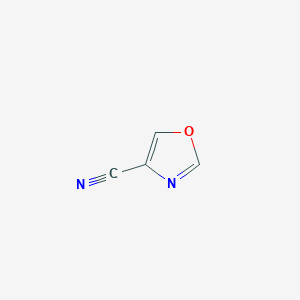

恶唑-4-腈

描述

Oxazole-4-carbonitrile is a compound with the molecular formula C4H2N2O . It has a molecular weight of 94.07 g/mol . The compound is also known by other synonyms such as 1,3-oxazole-4-carbonitrile, 4-OXAZOLECARBONITRILE, and 4-CYANOOXAZOLE .

Synthesis Analysis

The synthesis of Oxazole-4-carbonitrile and its derivatives has been a subject of research. One study discusses the synthesis of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles and their anticancer activities . Another review focuses on synthetic schemes involving radiation, metal-mediated, one-pot, and other approaches for oxazoles and their derivatives .Molecular Structure Analysis

The molecular structure of Oxazole-4-carbonitrile includes a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The InChIKey of the compound is UEEBKQWDBWDPKD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Oxazole-4-carbonitrile has a molecular weight of 94.07 g/mol . It has a computed XLogP3-AA value of 0.4, indicating its partition coefficient between octanol and water . The compound has a topological polar surface area of 49.8 Ų . It has a heavy atom count of 7 .科学研究应用

抗人类巨细胞病毒(HCMV)活性

恶唑-4-腈衍生物已被合成并评估其对人类巨细胞病毒(HCMV)的抗病毒活性。 生物测定表明,七种化合物对人皮肤成纤维细胞中正常实验室HCMV菌株表现出比临床使用的抗HCMV药物更强的抗病毒活性 . 这表明恶唑-4-腈可能有助于开发新的抗HCMV药物 .

抗癌活性

恶唑-4-腈衍生物也已被合成并评估其抗癌活性。 所有合成的化合物都显示出对最敏感细胞系的生长抑制和细胞静止活性,分别在亚微摩尔和微摩尔浓度下 . 这些物质可以用作抗癌研究中的一个优秀框架,这可能导致发现有效的抗肿瘤药物 .

与β-微管蛋白的相互作用

一些1,3-恶唑,包括恶唑-4-腈,可以与β-微管蛋白的秋水仙碱位点相互作用,导致微管聚合停止和细胞增殖抑制 . 这种相互作用可用于开发新的抗癌药物。

抗病原活性

恶唑衍生物,包括恶唑-4-腈,在作为抗病原剂方面具有广泛的药理学应用 . 这表明恶唑-4-腈可能有助于开发新的抗病原药物。

安全和危害

未来方向

作用机制

Target of Action

Oxazole derivatives are known to be widely present in natural products, synthesized drugs, and advanced materials . They are often used in drug development due to their ability to easily convert into amide, carboxylic acid, imido ester, amidine, and methyl ammonia groups .

Mode of Action

Oxazole-4-carbonitrile is synthesized from acetophenone using potassium ferricyanide as a cyanide reagent . The process involves multiple bond formation implemented via an oxygen-mediated radical mechanism . Potassium ferricyanide plays a dual role as a cyanide source and also as a coupling partner for the cyclization of oxazole .

Biochemical Pathways

The introduction of a cyano group to an oxazole ring is a critical strategy in drug development . This is because the cyano group can be easily converted into various functional groups, affecting multiple biochemical pathways .

Result of Action

Oxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that oxazole-4-carbonitrile may also have diverse effects at the molecular and cellular levels .

Action Environment

The synthesis of oxazole-4-carbonitrile involves the use of potassium ferricyanide, a low toxicity cyanide reagent, suggesting that the synthesis process is designed to be environmentally friendly .

生化分析

Biochemical Properties

Oxazole-4-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole-4-carbonitrile has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications and its role in cellular processes .

Cellular Effects

Oxazole-4-carbonitrile exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole-4-carbonitrile can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, oxazole-4-carbonitrile can impact cellular metabolism by inhibiting or activating specific metabolic enzymes .

Molecular Mechanism

The molecular mechanism of oxazole-4-carbonitrile involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For instance, oxazole-4-carbonitrile has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and subsequent alterations in cellular signaling. Additionally, oxazole-4-carbonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxazole-4-carbonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that oxazole-4-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions. The degradation products of oxazole-4-carbonitrile may also have distinct biological activities, further complicating the interpretation of long-term studies. Additionally, the temporal effects of oxazole-4-carbonitrile on cellular function can vary depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of oxazole-4-carbonitrile can vary significantly with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, oxazole-4-carbonitrile can induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity. These threshold effects are essential for determining the therapeutic window of oxazole-4-carbonitrile and for optimizing its dosage in preclinical and clinical studies .

Metabolic Pathways

Oxazole-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of oxazole-4-carbonitrile is crucial for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of oxazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, oxazole-4-carbonitrile can bind to plasma proteins, affecting its distribution and bioavailability in different tissues. These transport and distribution mechanisms are essential for understanding the pharmacokinetics and pharmacodynamics of oxazole-4-carbonitrile .

Subcellular Localization

Oxazole-4-carbonitrile exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, oxazole-4-carbonitrile may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism. Understanding the subcellular localization of oxazole-4-carbonitrile is crucial for elucidating its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-1-4-2-7-3-6-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEBKQWDBWDPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657363 | |

| Record name | 1,3-Oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55242-84-7 | |

| Record name | 4-Oxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55242-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)

![5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1450766.png)

![8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1450778.png)

![6-Hydroxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1450779.png)

![2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol](/img/structure/B1450782.png)